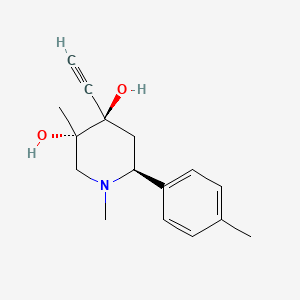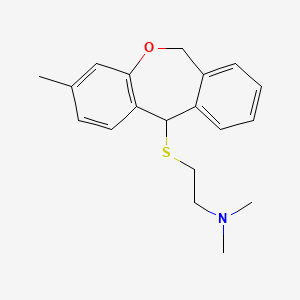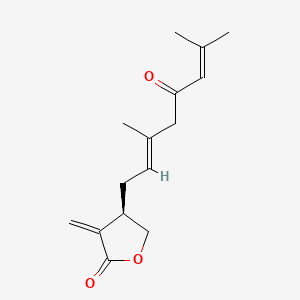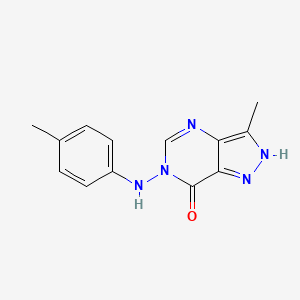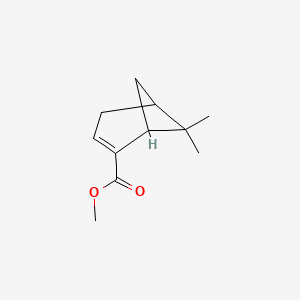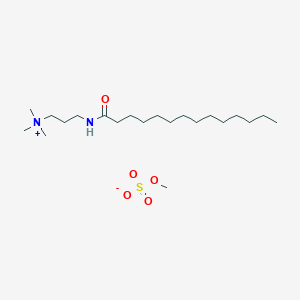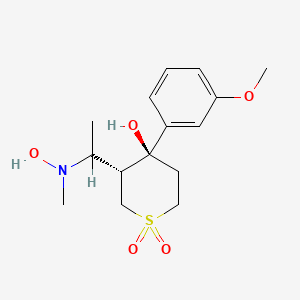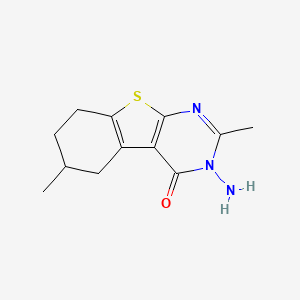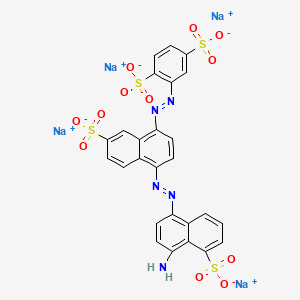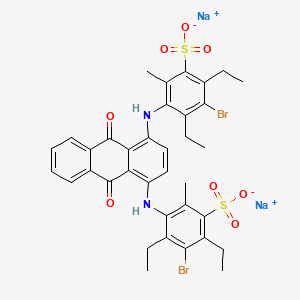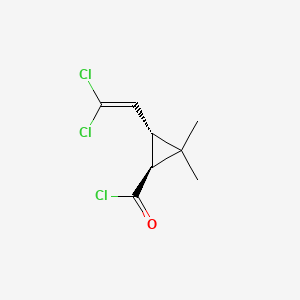
trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride: is a chemical compound belonging to the class of organochlorine compounds. It is known for its potent insecticidal properties and is often used in the formulation of pesticides.
準備方法
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a series of chemical reactions starting from simpler organic compounds. One common method involves the reaction of 2,2-dimethylcyclopropane carboxylic acid with 2,2-dichlorovinyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process involves the use of reactors that can handle large volumes and maintain precise temperature and pressure control.
化学反応の分析
Types of Reactions
Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
科学的研究の応用
Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride has several scientific research applications:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound is studied for its effects on insect nervous systems, making it valuable in entomology research.
Medicine: : Research is ongoing to explore its potential use in developing new insecticides and pesticides.
Industry: : It is used in the formulation of commercial pesticides to control insect populations in agriculture.
作用機序
The compound exerts its effects by interfering with the nervous system of insects. It binds to sodium channels in nerve cells, leading to prolonged depolarization and paralysis of the insect. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to nerve signal transmission.
類似化合物との比較
Trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropylcarbonyl chloride is similar to other pyrethroid compounds such as permethrin and cypermethrin . it is unique in its specific structure and the resulting biological activity. The presence of the dichlorovinyl group and the cyclopropylcarbonyl chloride moiety contribute to its distinct properties.
List of Similar Compounds
Permethrin
Cypermethrin
Deltamethrin
Esfenvalerate
Lambda-cyhalothrin
特性
CAS番号 |
60254-21-9 |
|---|---|
分子式 |
C8H9Cl3O |
分子量 |
227.5 g/mol |
IUPAC名 |
(1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C8H9Cl3O/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3/t4-,6+/m0/s1 |
InChIキー |
CHLAOFANYRDCPD-UJURSFKZSA-N |
異性体SMILES |
CC1([C@H]([C@@H]1C(=O)Cl)C=C(Cl)Cl)C |
正規SMILES |
CC1(C(C1C(=O)Cl)C=C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


